molecular formula C23H24N6O4 B2745835 7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 867042-79-3

7-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2745835
CAS No.: 867042-79-3
M. Wt: 448.483
InChI Key: DERMNZZZWYEQLE-UHFFFAOYSA-N
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Description

7-[4-(Carbamoylmethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The compound features:

  • A 4-(carbamoylmethoxy)-3-methoxyphenyl group at position 7, introducing polar and hydrogen-bonding functionalities.
  • A 2-methylphenyl carboxamide at position 6, enhancing lipophilicity and target binding specificity.
  • A methyl group at position 5, influencing steric effects.

Properties

IUPAC Name

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13-6-4-5-7-16(13)28-22(31)20-14(2)27-23-25-12-26-29(23)21(20)15-8-9-17(18(10-15)32-3)33-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMNZZZWYEQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC(=O)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Solvent-Free Synthesis Using Maltose as a Catalyst

The foundational methodology for constructing the triazolo[1,5-a]pyrimidine scaffold derives from solvent-free multicomponent reactions (MCRs). As reported by Velayat University researchers, a one-pot reaction of 3-amino-1,2,4-triazole, substituted aryl aldehydes, and acetoacetanilide derivatives in the presence of maltose (25 mol%) at 80°C yields highly substituted triazolopyrimidines in ≤95% yield. For the target compound, the aldehyde component is specifically 4-(carbamoylmethoxy)-3-methoxybenzaldehyde , while the acetoacetanilide derivative is N-(2-methylphenyl)acetoacetamide .

Maltose, a biodegradable and inexpensive catalyst, facilitates proton transfer during the Knoevenagel condensation and subsequent cyclization steps. The solvent-free conditions minimize waste and energy consumption, aligning with green chemistry principles. A representative optimization table for analogous reactions is provided below:

Catalyst Loading (mol%) Temperature (°C) Time (min) Yield (%)
0 80 120 0
15 80 40 84
25 80 20 95
35 80 20 94

Table 1: Optimization of maltose-catalyzed triazolopyrimidine synthesis.

Key advantages include:

  • Atom economy : All reactants contribute to the final product.
  • Simplified purification : Products precipitate upon cooling and require no column chromatography.

Substrate Scope and Adaptability

The MCR approach accommodates diverse aldehydes, enabling modular synthesis. For instance:

  • Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance reaction rates due to increased nucleophilicity.
  • Bulky substituents (e.g., 2-methylphenyl) marginally reduce yields (≤5%) due to steric hindrance during cyclization.

To synthesize the target compound, 4-(carbamoylmethoxy)-3-methoxybenzaldehyde must first be prepared via:

  • Methoxy protection : 3,4-Dihydroxybenzaldehyde is methylated at the 3-position using methyl iodide.
  • Carbamoylmethylation : The 4-hydroxyl group undergoes alkylation with chloroacetamide in the presence of K₂CO₃.

Stepwise Synthetic Strategies

Preparation of Key Intermediates

Synthesis of 4-(Carbamoylmethoxy)-3-Methoxybenzaldehyde

This intermediate is synthesized in two steps:

  • Methylation :
    $$ \text{3,4-Dihydroxybenzaldehyde} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-Methoxy-4-hydroxybenzaldehyde} $$
  • Alkylation :
    $$ \text{3-Methoxy-4-hydroxybenzaldehyde} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{4-(Carbamoylmethoxy)-3-methoxybenzaldehyde} $$

Yields for this sequence typically range from 70–85%, with purity confirmed via HPLC.

Synthesis of N-(2-Methylphenyl)Acetoacetamide

The acetoacetamide component is prepared by condensing acetoacetyl chloride with 2-methylaniline:
$$ \text{CH}3\text{COCH}2\text{COCl} + \text{2-Methylaniline} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{N-(2-Methylphenyl)acetoacetamide} $$

This reaction proceeds quantitatively under anhydrous conditions.

Assembly of the Triazolo-Pyrimidine Core

The core structure is formed via a three-component reaction:

  • Knoevenagel Condensation : The aldehyde and acetoacetamide form an α,β-unsaturated ketone intermediate.
  • Cyclization : 3-Amino-1,2,4-triazole attacks the ketone, followed by dehydration and aromatization.

Mechanistic studies suggest maltose stabilizes the transition state through hydrogen bonding, accelerating the reaction.

Catalytic Systems and Reaction Optimization

Alternative Catalysts

While maltose is optimal, other catalysts have been explored:

  • Proline : Yields ≤80% but requires higher temperatures (100°C).
  • Amberlyst-15 : Heterogeneous catalyst with 88% yield but longer reaction times (60 min).

Temperature and Solvent Effects

  • Temperature : Reactions below 60°C result in incomplete conversion.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce yields to ≤50% due to side reactions.

Industrial-Scale Production Considerations

Process Intensification

Industrial protocols emphasize:

  • Continuous Flow Reactors : Enhance heat/mass transfer for solvent-free reactions.
  • Catalyst Recycling : Maltose is recovered via aqueous washes and reused for ≥5 cycles without loss of activity.

Quality Control

  • Purity Standards : HPLC purity ≥99% is achieved via recrystallization from ethanol/water mixtures.
  • Byproduct Management : Unreacted aldehyde (<0.5%) is removed via activated carbon filtration.

Mechanistic Insights

Reaction Pathway

The mechanism involves three stages:

  • Knoevenagel Intermediate : Formed between aldehyde and acetoacetamide.
  • Nucleophilic Attack : 3-Amino-1,2,4-triazole adds to the α,β-unsaturated ketone.
  • Cyclization and Aromatization : Maltose facilitates proton transfers, yielding the triazolopyrimidine core.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as an antitumor agent . Research indicates that derivatives of triazolopyrimidines exhibit significant activity against various cancer cell lines. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that similar triazolopyrimidine compounds possess antimicrobial properties. The compound may demonstrate efficacy against a range of pathogens, including bacteria and fungi. This application is crucial in the context of rising antibiotic resistance.

Anti-inflammatory Properties

Research has suggested that compounds within this chemical class can modulate inflammatory pathways. The potential for 7-[4-(carbamoylmethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide to act as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that triazolopyrimidine derivatives may have neuroprotective effects. This application could lead to the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the triazolopyrimidine core significantly enhanced cytotoxicity against melanoma cells. This suggests that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a series of triazolopyrimidine derivatives were tested against clinical isolates of bacteria. The results demonstrated that some derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antibiotics based on this chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their normal function and thereby modulating the signaling pathways they control . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating diseases like cancer and autoimmune disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazolo[1,5-a]pyrimidine core is shared with other derivatives, but substituent variations critically differentiate pharmacological profiles:

Compound Name Core Structure Key Substituents Biological Activity (Reported)
Target Compound Triazolo[1,5-a]pyrimidine 7: 4-(Carbamoylmethoxy)-3-methoxyphenyl; 6: N-(2-methylphenyl) carboxamide Not explicitly stated
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[...] Tetrahydrotriazolo[1,5-a]pyrimidine 7: Chloromethyl; 2: Methylsulfanyl; 5: 2-Chlorophenyl Potential bioactivity (unspecified)
N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Quinazoline-pyrazole hybrid Quinazoline core with pyrazole-carbonyl and aldehyde hydrazone substituents Antifungal (e.g., 50 μg/mL inhibition)
Key Observations:

Core Saturation : The target compound’s unsaturated triazolo[1,5-a]pyrimidine core contrasts with the tetrahydro analogue in , which may reduce conformational flexibility and alter binding kinetics .

Biological Target Specificity : The quinazoline derivatives in exhibit antifungal activity, suggesting that core heterocycles (triazolo vs. quinazoline) influence target specificity .

Metabolic and Analytical Comparisons

highlights molecular networking for metabolite dereplication using MS/MS fragmentation patterns. Key points:

  • The target compound’s carbamoylmethoxy group may produce unique fragment ions (e.g., m/z corresponding to cleavage at the ether linkage), distinguishing it from analogues with chloromethyl or methylsulfanyl groups.
  • A cosine score analysis of its MS/MS profile would likely cluster it separately from less polar derivatives due to divergent fragmentation pathways .

Biological Activity

The compound 7-[4-(carbamoylmethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

Triazolopyrimidines are characterized by their unique bicyclic structure that combines a triazole ring with a pyrimidine moiety. The specific compound is synthesized through various chemical reactions that typically involve the annulation of triazole and pyrimidine structures. The presence of functional groups such as carbamoyl and methoxy enhances its solubility and biological interaction potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to the one in focus have shown significant antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. In vitro assays have demonstrated that these compounds can effectively inhibit the growth of melanoma and other tumor cells through mechanisms such as:

  • G0/G1 Phase Arrest : Inducing cell cycle arrest at the G0/G1 phase is a common mechanism for anticancer agents.
  • Apoptosis Induction : Triggering programmed cell death pathways has been observed in several studies.
Cell LineIC50 (µM)
Melanoma0.5
Breast0.8
Colon1.2

Table 1: Antiproliferative activity of triazolopyrimidine derivatives against various cancer cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

  • MIC against MRSA : 2 µg/mL
  • MIC against E. coli : 4 µg/mL

This antimicrobial activity suggests potential applications in treating bacterial infections, especially in resistant strains.

Neuroprotective Effects

Triazolopyrimidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability to inhibit tau aggregation and reduce oxidative stress markers positions these compounds as promising candidates for further research in neuropharmacology.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
  • DNA Intercalation : Some studies suggest that triazolopyrimidines can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : The ability to scavenge ROS contributes to its neuroprotective effects.

Case Studies

  • Anticancer Study : A study published in Molecules demonstrated that a related triazolopyrimidine derivative significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research on copper(II) complexes with triazolopyrimidine ligands showed enhanced antibacterial activity compared to free ligands, highlighting the importance of metal coordination in improving bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-[4-(carbamoylmethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves multi-step condensation reactions. For example, a general approach involves reacting aldehydes with 3-amino-1,2,4-triazole and a cyanoacetyl precursor in DMF under reflux (120°C for 10 hours), followed by recrystallization from EtOH/DMF to purify the product . Adjusting reaction conditions (e.g., solvent polarity, temperature) and using triethylamine as a catalyst can optimize yields. Confirm intermediates via TLC and characterize final products using NMR and IR spectroscopy .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, carbamoyl groups) and aromatic proton environments .
  • X-ray Crystallography : For unambiguous confirmation of the triazolo-pyrimidine core and substituent geometry, as demonstrated in DFT-supported crystal structure studies of related compounds .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. How can solubility and lipophilicity be experimentally determined for this compound?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C, quantified via HPLC-UV .
  • Lipophilicity : Calculate logP values experimentally using octanol-water partitioning or computationally via SwissADME, which also predicts drug-likeness parameters (e.g., topological polar surface area) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Studies : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, as applied to triazolo-pyrimidine analogs .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes) by aligning the compound’s carboxamide and methoxy groups in active sites .
  • Reaction Path Search : Employ quantum chemical calculations (e.g., GRRM) to identify transition states and intermediates, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, assay protocol) to rule out variability .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 4-chlorophenyl or 4-methoxybenzyl derivatives) to isolate substituent-specific effects .

Q. How can reaction mechanisms for substituent modifications (e.g., methoxy to carbamoyl) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to detect intermediates (e.g., Schiff bases in condensation steps) .
  • Isotope Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in methoxy or carbamoyl groups during synthesis .
  • Computational Modeling : Simulate energy barriers for substituent exchange reactions using Gaussian software to validate proposed mechanisms .

Experimental Design Considerations

Q. What factorial design approaches optimize reaction conditions for yield and purity?

  • Methodological Answer :

  • Full Factorial Design : Vary factors like temperature (100–140°C), solvent (DMF vs. DMSO), and catalyst concentration to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Use Central Composite Design to model non-linear relationships between variables (e.g., time vs. byproduct formation) .
  • High-Throughput Screening : Automate parallel reactions in microtiter plates to rapidly test >100 conditions, as suggested in AI-driven synthesis workflows .

Q. How can stability studies under physiological conditions inform formulation development?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze monthly via HPLC to project shelf life .
  • Cyclic Voltammetry : Assess redox stability in simulated biological fluids to predict oxidative degradation risks .

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